molecular formula C7H12F3NO4 B6222265 1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid CAS No. 2757999-95-2

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid

Cat. No.: B6222265
CAS No.: 2757999-95-2
M. Wt: 231.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopropane ring substituted with an amino and a hydroxyethyl group, and it is often stabilized with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclopropanation and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-amino-2-hydroxyethyl)cyclopropane
  • 1-(1-amino-2-hydroxyethyl)cyclobutane

Uniqueness

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to larger ring systems. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

CAS No.

2757999-95-2

Molecular Formula

C7H12F3NO4

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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